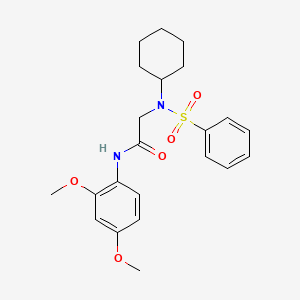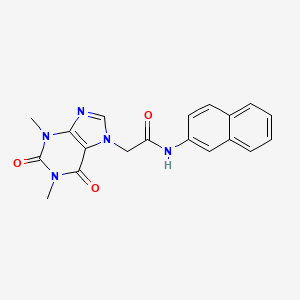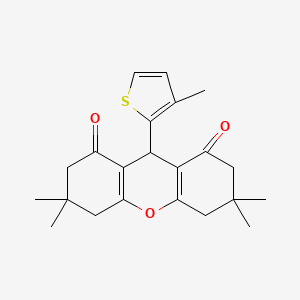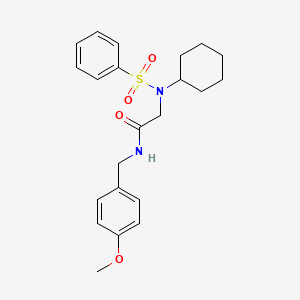
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 057148B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of glycine receptor antagonists and has been shown to modulate the activity of these receptors in various biological systems.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that are widely distributed in the central nervous system. These receptors play a critical role in regulating the activity of inhibitory neurotransmitters such as glycine and GABA. By blocking the activity of glycine receptors, this compound 057148B reduces the activity of inhibitory neurotransmitters, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound 057148B has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been shown to reduce the severity of seizures and improve motor coordination. It has also been shown to reduce anxiety and improve cognitive function in animal models of anxiety and schizophrenia. In vitro studies have shown that this compound 057148B inhibits the activity of glycine receptors in a dose-dependent manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B is its specificity for glycine receptors, which allows for precise modulation of these receptors without affecting other neurotransmitter systems. This compound is also relatively easy to synthesize and has been extensively studied in animal models, making it a useful tool for studying the role of glycine receptors in various biological systems. However, one limitation of this compound 057148B is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B. One area of focus is the development of more potent and selective glycine receptor antagonists for use in the treatment of chronic pain and epilepsy. Another area of research is the identification of the specific subtypes of glycine receptors that are targeted by this compound 057148B, which could lead to the development of more targeted therapies for various neurological disorders. Additionally, further studies are needed to elucidate the long-term effects of this compound 057148B on neuronal function and behavior.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(2,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 057148B has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and epilepsy. It has been shown to modulate the activity of glycine receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. This compound has also been studied for its potential use in the treatment of anxiety and schizophrenia.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-18-13-14-20(21(15-18)29-2)23-22(25)16-24(17-9-5-3-6-10-17)30(26,27)19-11-7-4-8-12-19/h4,7-8,11-15,17H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFQWVPBAQGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![isopropyl {[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B3466912.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(4-morpholinyl)acetamide]](/img/structure/B3466916.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B3466919.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl N,N-diethylglycinate](/img/structure/B3466923.png)
![ethyl [4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B3466932.png)
![N,N,2-trimethyl-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}benzenesulfonamide](/img/structure/B3466936.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B3466941.png)

![4-{2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B3466963.png)
![4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3466964.png)

![2-bromo-3,4,5-trimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466991.png)
![5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3466993.png)